molecular formula C13H12O2 B14486569 3,4-Dihydro-2H-naphtho[2,3-b][1,4]dioxepine CAS No. 64856-49-1

3,4-Dihydro-2H-naphtho[2,3-b][1,4]dioxepine

Cat. No.: B14486569
CAS No.: 64856-49-1
M. Wt: 200.23 g/mol
InChI Key: ROHOFQFJVHTIPB-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-naphtho[2,3-b][1,4]dioxepine is a heterocyclic compound that features a fused ring system consisting of a naphthalene moiety and a dioxepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-2H-naphtho[2,3-b][1,4]dioxepine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a one-pot three-component condensation of 2-hydroxy-1,4-naphthoquinone, aromatic amines, and formaldehyde in glycerol at 50°C has been reported . This method is environmentally benign and offers high yields, operational simplicity, and easy workup.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and efficient catalytic processes are likely to be employed. The use of ionic liquids and other eco-friendly solvents can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-naphtho[2,3-b][1,4]dioxepine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites within the molecule.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the naphthalene ring, often using reagents like sodium hydride or lithium diisopropylamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce dihydro derivatives .

Scientific Research Applications

3,4-Dihydro-2H-naphtho[2,3-b][1,4]dioxepine has been explored for various scientific research applications:

Comparison with Similar Compounds

3,4-Dihydro-2H-naphtho[2,3-b][1,4]dioxepine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring fusion and the resulting electronic properties, which make it suitable for a wide range of applications.

Properties

CAS No.

64856-49-1

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

3,4-dihydro-2H-benzo[h][1,5]benzodioxepine

InChI

InChI=1S/C13H12O2/c1-2-5-11-9-13-12(8-10(11)4-1)14-6-3-7-15-13/h1-2,4-5,8-9H,3,6-7H2

InChI Key

ROHOFQFJVHTIPB-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC3=CC=CC=C3C=C2OC1

Origin of Product

United States

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